molecular formula C7H11N3O B2509545 1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-one CAS No. 1849227-01-5

1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-one

Cat. No.: B2509545
CAS No.: 1849227-01-5
M. Wt: 153.185
InChI Key: VKUKACYGMYTTBK-UHFFFAOYSA-N
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Description

1-(1-Propyl-1H-1,2,3-triazol-4-yl)ethan-1-one is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a propyl group and an ethanone moiety. It has a molecular formula of C7H11N3O and a molecular weight of 153.18 g/mol .

Preparation Methods

The synthesis of 1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction conditions often include the use of solvents such as water or organic solvents, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial production methods may involve scaling up the CuAAC reaction using continuous flow reactors to ensure efficient and consistent production of the compound. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

1-(1-Propyl-1H-1,2,3-triazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

    Cycloaddition: The triazole ring can participate in cycloaddition reactions to form larger ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(1-Propyl-1H-1,2,3-triazol-4-yl)ethan-1-one has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(1-Propyl-1H-1,2,3-triazol-4-yl)ethan-1-one can be compared with other similar compounds, such as:

    1-(1-Propyl-1H-1,2,3-triazol-4-yl)methanone: Similar structure but with a methanone group instead of an ethanone group.

    1-(1-Propyl-1H-1,2,3-triazol-4-yl)propan-1-one: Similar structure but with a propanone group instead of an ethanone group.

    1-(1-Propyl-1H-1,2,3-triazol-4-yl)butan-1-one: Similar structure but with a butanone group instead of an ethanone group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-propyltriazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-4-10-5-7(6(2)11)8-9-10/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUKACYGMYTTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(N=N1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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